molecular formula C5H10ClNO3 B023908 5-Aminolevulinic acid-3-13C hydrochloride CAS No. 129720-95-2

5-Aminolevulinic acid-3-13C hydrochloride

Cat. No. B023908
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-YTBWXGASSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319164B2

Procedure details

In the following step, the key compound 5-azido levulinic acid will be reduced to 5-amino levulinic acid hydrochloride without any difficulties. The reduction is preferably carried out as a catalytic hydrogenation in the presence of a metal catalyst (preferably palladium or platinum on a suitable carrier, such as active carbon) in aqueous hydrochloric acid without any arise of undesireable organic by-products. The catalyst can be regenarated. 5-Amino levulinic acid hydrochloride is obtained absolutly pure with an overall yield of 31-35% (starting from levulinic acid).
Name
5-azido levulinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[N+]=[N-].[ClH:12].N[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][C:18]([OH:20])=[O:19]>Cl.[Pd].[Pt]>[ClH:12].[NH2:1][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].[C:18]([OH:20])(=[O:19])[CH2:17][CH2:16][C:15]([CH3:14])=[O:21] |f:1.2,6.7|

Inputs

Step One
Name
5-azido levulinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(CCC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(CCC(=O)O)=O
Name
Type
product
Smiles
C(CCC(=O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.